[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE
Overview
Description
[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE is an organic compound with a complex structure that includes multiple methoxy groups and benzamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE typically involves esterification and amidation reactions. One common method is the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by the amidation of the resulting methyl 3,4-dimethoxybenzoate with 2-aminophenol under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Esterification of 3,4-dimethoxybenzoic acid with methanol.
- Purification of the ester product.
- Amidation with 2-aminophenol.
- Final purification and quality control to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The methoxy groups and benzamido functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxybenzoate: A simpler ester with similar methoxy groups but lacking the benzamido functionality.
3,4-Dimethoxybenzamide: Contains the benzamido group but lacks the ester functionality.
2-Aminophenyl 3,4-dimethoxybenzoate: Similar structure but with an amino group instead of the benzamido group.
Uniqueness
The uniqueness of [2-(3,4-DIMETHOXYBENZAMIDO)PHENYL]METHYL 3,4-DIMETHOXYBENZOATE lies in its combination of methoxy groups and benzamido functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-29-20-11-9-16(13-22(20)31-3)24(27)26-19-8-6-5-7-18(19)15-33-25(28)17-10-12-21(30-2)23(14-17)32-4/h5-14H,15H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVNMQMBKZZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2COC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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